

Pilaralisib maximum tolerated dose MTD determination

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Compound Focus: Pilaralisib

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Pilaralisib MTD and Key Trial Findings

Formulation / Combination	Recommended Dose / MTD	Key Findings & Rationale
Monotherapy (Capsule) [1] [2]	600 mg once daily	MTD established in initial Phase I trial (NCT00486135) in patients with advanced solid tumors.
Monotherapy (Tablet) [3]	400 mg once daily (Recommended Phase II dose)	MTD not reached. Dose selected based on pharmacokinetics : 400 mg tablet provided higher plasma exposure (AUC ₀₋₂₄) than 600 mg capsule.
+ Paclitaxel & Carboplatin [1]	200 mg once daily (tablet)	MTD defined in combination with standard chemotherapies (paclitaxel up to 175 mg/m ² , carboplatin AUC 6).
+ Erlotinib [4]	400 mg once daily (capsule) + Erlotinib 150 mg	MTD of the combination in patients with advanced solid tumors.
+ Trastuzumab (± Paclitaxel) [5]	400 mg once daily	MTD of pilaralisib in combination with trastuzumab or trastuzumab plus paclitaxel in HER2+ metastatic

Formulation / Combination	Recommended Dose / MTD	Key Findings & Rationale
		breast cancer.

Experimental Protocols for MTD Determination

The clinical trials for **pilralalisib** followed standardized Phase I designs to determine safety and MTD.

Trial Design and Patient Population

- **Study Type:** Phase I, multicenter, open-label, dose-escalation studies [3] [1] [4].
- **Dose Escalation:** Most studies used a standard **"3 + 3" design** [1] [5]. In this model, cohorts of three patients receive a dose of the drug. If no patient experiences a dose-limiting toxicity (DLT), the dose is escalated for the next cohort. If one patient experiences a DLT, three more patients are added to that cohort. The MTD is defined as the highest dose at which no more than one of six patients experiences a DLT during the first cycle (often 21 or 28 days) of treatment [1].
- **Patient Eligibility:** Patients were adults (≥ 18 years) with histologically confirmed metastatic or unresectable solid tumors that were refractory to standard therapy or for which no effective therapy existed. They were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and adequate bone marrow and organ function [3] [1].

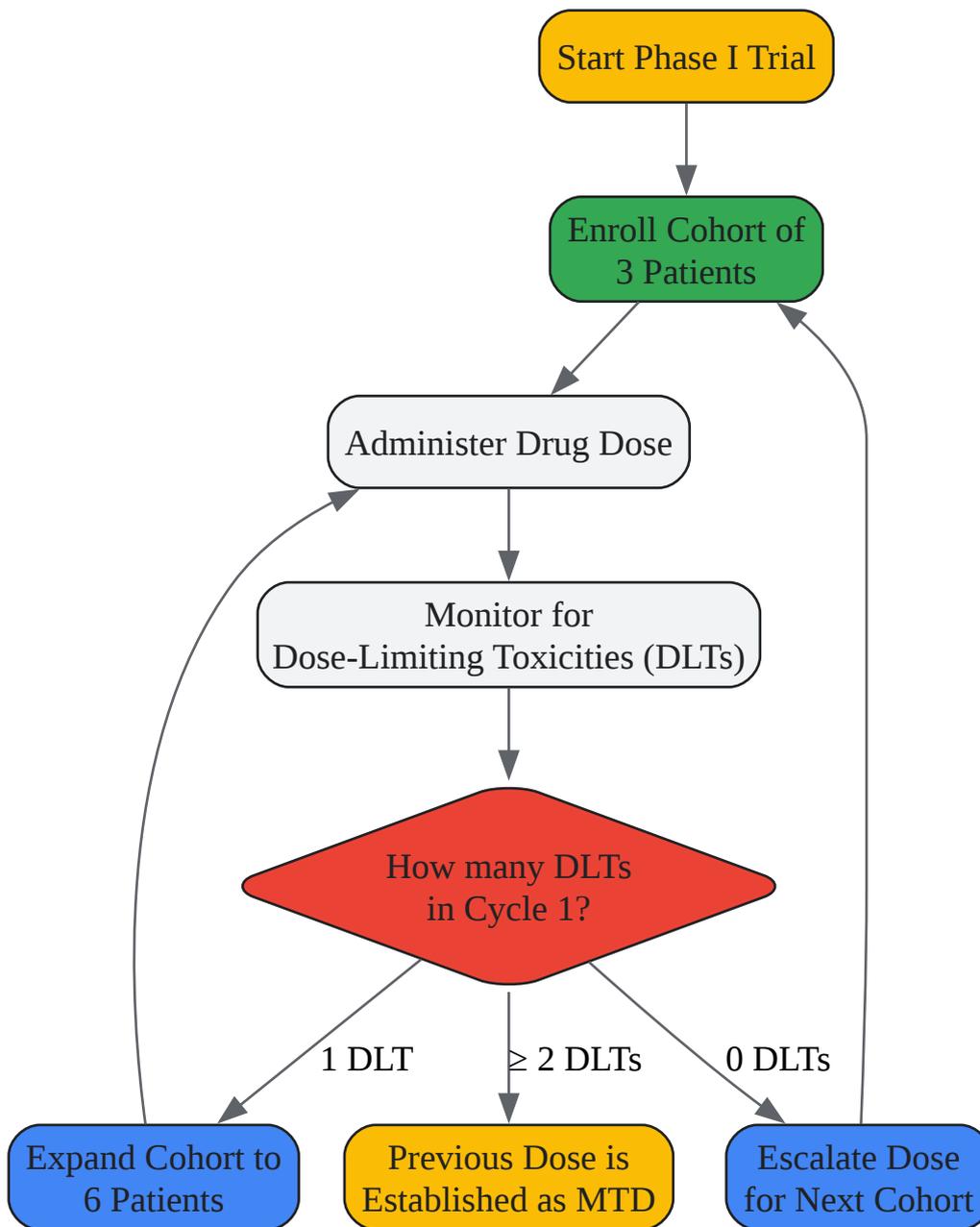
Safety and Toxicity Monitoring

- **Primary Endpoints:** MTD and safety profile [3] [1].
- **Adverse Event (AE) Assessment:** AEs were continuously monitored and graded according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 3.0** [3] [1].
- **Definition of DLT:** Toxicities occurring during the first cycle of treatment that were considered related to the study drug. Specific DLTs included [3]:
 - Hematological toxicities (e.g., prolonged grade 4 neutropenia, febrile neutropenia).
 - Non-hematological toxicities \geq grade 3 (with exceptions for manageable conditions like nausea/vomiting).
- **Dose Modification:** DLTs determined the dose escalation schedule and the final MTD declaration.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

- **PK Sampling:** Blood samples were collected at predefined time points after drug administration to measure plasma concentrations of **pilaralisib**. Key parameters calculated included the maximum plasma concentration (C_{max}), time to C_{max} (T_{max}), and area under the plasma concentration-time curve (AUC) [3].
- **PD Analyses:** Some studies included biomarker analyses in tumor tissue biopsies or plasma samples to assess target engagement and pathway modulation (e.g., inhibition of phosphorylated AKT) [1].

The following diagram illustrates the workflow for determining the maximum tolerated dose (MTD) in these Phase I trials:



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Insights into Dose Determination Rationale

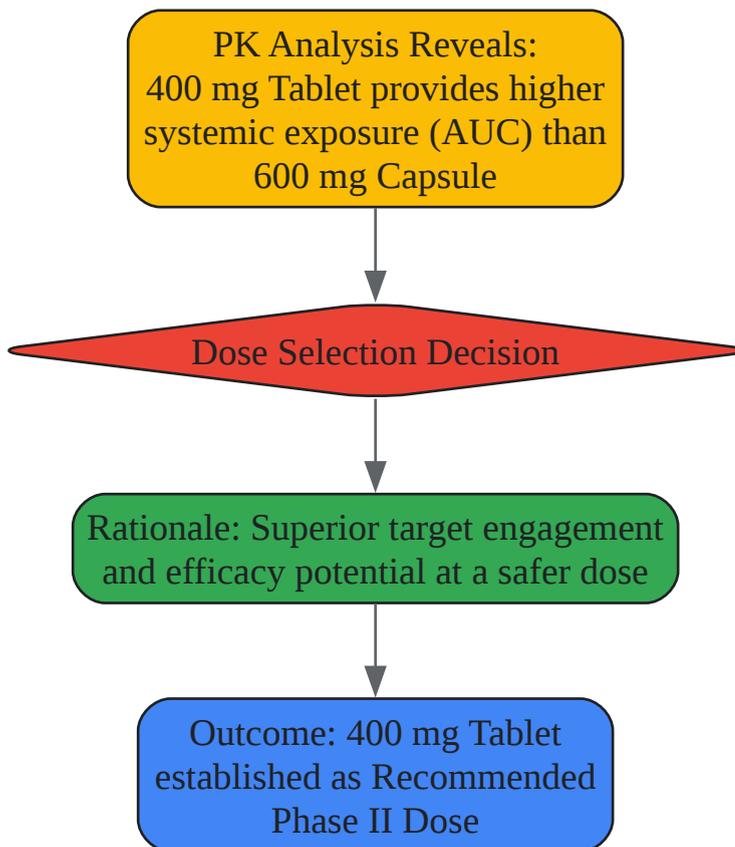
The different MTDs for **pilaralisib** formulations highlight key principles in oncology drug development.

- **Formulation Bioavailability:** The 400 mg tablet was established as the recommended Phase II dose despite the 600 mg capsule being the MTD. This decision was driven by **pharmacokinetic data**

showing that the 400 mg tablet yielded a higher steady-state plasma exposure (mean AUC_{0-24h} of 2,820,000 ng × h/mL) than the 600 mg capsule (mean AUC_{0-24h} of 1,930,000 ng × h/mL) [3]. This demonstrates that optimal dosing is based on effective biological exposure, not just the maximum tolerable amount.

- **Combination Therapy Tolerance:** The MTD of **pilaralisib** is lower when combined with other agents due to overlapping toxicities. For instance, with paclitaxel and carboplatin, the MTD for the tablet was 200 mg once daily [1]. The most common treatment-related AEs for **pilaralisib** monotherapy (diarrhea, fatigue, hyperglycemia, rash [3] [4]) can be exacerbated by the side effects of chemotherapy (neutropenia, thrombocytopenia [1]) or other targeted agents.

The following diagram illustrates this key pharmacokinetic rationale for selecting the recommended Phase II dose of the tablet formulation:



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